molecular formula C15H17BrN2OS B2749873 3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 941940-22-3

3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2749873
CAS RN: 941940-22-3
M. Wt: 353.28
InChI Key: WDKVGOSMMKLZFP-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in drug development and as a research tool in various fields.

Scientific Research Applications

Synthesis and Chemical Applications

Research has highlighted the compound's utility in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and other organic materials. For instance, studies have demonstrated methods for synthesizing 2-amino-1-benzothiophenes, a core structure in many pharmaceuticals, indicating the potential of related compounds in facilitating complex synthetic pathways (Petrov, Popova, & Androsov, 2015). Similarly, the ability to create thio-substituted ethyl nicotinate derivatives from related structures suggests applications in generating new molecules with potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Structural Analysis

X-ray crystallography and other analytical techniques have been employed to investigate the crystal structures of compounds closely related to 3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide, shedding light on the intermolecular interactions that stabilize their crystal packing. Such studies are crucial for understanding the physical properties of these compounds and for designing molecules with desired characteristics for various applications (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

properties

IUPAC Name

3-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS/c1-18(2)13(14-7-4-8-20-14)10-17-15(19)11-5-3-6-12(16)9-11/h3-9,13H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKVGOSMMKLZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)Br)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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